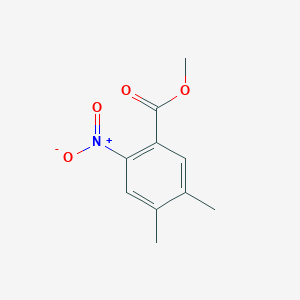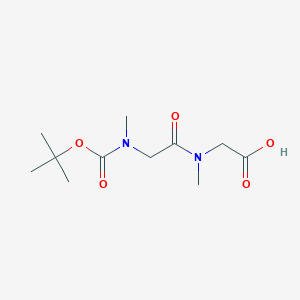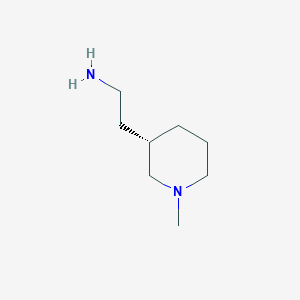
4,5-diméthyl-2-nitrobenzoate de méthyle
Vue d'ensemble
Description
Methyl 4,5-dimethyl-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two methyl groups at the 4 and 5 positions and a nitro group at the 2 position The ester functional group is present at the carboxyl position
Applications De Recherche Scientifique
Methyl 4,5-dimethyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases.
Medicine: Derivatives of methyl 4,5-dimethyl-2-nitrobenzoate may have potential pharmacological activities. Research into its analogs could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
Target of Action
Methyl 4,5-dimethyl-2-nitrobenzoate is a nitro compound . Nitro compounds are a significant class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . .
Mode of Action
Nitro compounds generally interact with their targets through the nitro group, which carries a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These processes might hint at the potential biochemical pathways this compound could affect.
Result of Action
The polar character of the nitro group in nitro compounds generally results in lower volatility than ketones of about the same molecular weight .
Action Environment
It’s worth noting that the storage temperature for this compound is recommended to be between 0-8°c .
Analyse Biochimique
Biochemical Properties
Methyl 4,5-dimethyl-2-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The nitro group in the compound can participate in redox reactions, which are crucial in various metabolic pathways. It has been observed to interact with enzymes such as nitroreductases, which catalyze the reduction of nitro groups to amino groups. This interaction is significant as it can influence the activity of the enzyme and subsequently affect the metabolic pathway it is involved in .
Cellular Effects
Methyl 4,5-dimethyl-2-nitrobenzoate has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate oxidative stress responses in cells by interacting with antioxidant enzymes. This interaction can lead to changes in the levels of reactive oxygen species (ROS) within the cell, thereby affecting cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl 4,5-dimethyl-2-nitrobenzoate involves its binding interactions with biomolecules. The nitro group in the compound can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4,5-dimethyl-2-nitrobenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4,5-dimethyl-2-nitrobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage .
Metabolic Pathways
Methyl 4,5-dimethyl-2-nitrobenzoate is involved in various metabolic pathways, including those related to the reduction of nitro groups. The compound interacts with enzymes such as nitroreductases, which catalyze the conversion of nitro groups to amino groups. This interaction can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound can influence other metabolic pathways by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of Methyl 4,5-dimethyl-2-nitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall activity and function .
Subcellular Localization
Methyl 4,5-dimethyl-2-nitrobenzoate exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of the compound is crucial for its role in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4,5-dimethyl-2-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 4,5-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2 position. The resulting 4,5-dimethyl-2-nitrobenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield methyl 4,5-dimethyl-2-nitrobenzoate.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4,5-dimethyl-2-nitrobenzoate may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification processes, as well as advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Reduction: Methyl 4,5-dimethyl-2-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 4,5-dimethyl-2-aminobenzoate. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield 4,5-dimethyl-2-nitrobenzoic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
Reduction: Methyl 4,5-dimethyl-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-dimethyl-2-nitrobenzoic acid and methanol.
Comparaison Avec Des Composés Similaires
Methyl 4,5-dimethyl-2-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:
Methyl 2-nitrobenzoate: Lacks the methyl groups at the 4 and 5 positions, resulting in different chemical reactivity and physical properties.
Methyl 3-nitrobenzoate: The nitro group is positioned at the 3 position, leading to variations in the electronic distribution and reactivity.
Methyl 4-nitrobenzoate:
The uniqueness of methyl 4,5-dimethyl-2-nitrobenzoate lies in the presence of both methyl groups and the nitro group, which influence its chemical behavior and make it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
methyl 4,5-dimethyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRSVADGVAMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696359 | |
| Record name | Methyl 4,5-dimethyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90922-74-0 | |
| Record name | Methyl 4,5-dimethyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)




![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)







